An In-depth Technical Guide on the Synthesis and Characterization of 8-Chlorotheophylline-d6
An In-depth Technical Guide on the Synthesis and Characterization of 8-Chlorotheophylline-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Chlorotheophylline-d6, a deuterated analog of the stimulant 8-Chlorotheophylline (B119741). This isotopically labeled compound serves as a valuable internal standard for pharmacokinetic and metabolic studies.
Synthesis of 8-Chlorotheophylline-d6
The synthesis of 8-Chlorotheophylline-d6 is a two-step process that begins with the preparation of the deuterated precursor, Theophylline-d6, followed by chlorination at the 8-position.
Synthesis of Theophylline-d6
The synthesis of Theophylline-d6 can be achieved through the condensation of deuterated precursors. A plausible synthetic route involves the reaction of N,N'-dimethylurea-d6 with a suitable C3 synthon. Commercially available Theophylline-d6 (1,3-Dimethylxanthine-d6) can also be utilized as the starting material for the subsequent chlorination step.[1][2]
Chlorination of Theophylline-d6 to Yield 8-Chlorotheophylline-d6
The final step involves the chlorination of Theophylline-d6. A well-established method for the chlorination of theophylline (B1681296) at the 8-position is the use of N-chlorosuccinimide (NCS).[3][4][5] This method is preferred due to its milder reaction conditions and avoidance of highly toxic reagents like chlorine gas.[3][5]
Experimental Protocol:
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Dissolution: Dissolve Theophylline-d6 in an aqueous solvent.
-
Reaction with NCS: Add N-chlorosuccinimide to the solution. The molar ratio of Theophylline-d6 to NCS should be optimized, typically starting with a 1:1 to 1:1.3 ratio.[4]
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Temperature Control: Maintain the reaction temperature between 50-80°C.[3][4]
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Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature to precipitate the crude 8-Chlorotheophylline-d6.
-
Purification: The crude product can be purified by recrystallization. This typically involves dissolving the crude solid in a dilute aqueous sodium hydroxide (B78521) solution, followed by acidification with a dilute acid (e.g., hydrochloric or sulfuric acid) to a pH of 3-3.5 to precipitate the purified product.[3][4]
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Drying: Filter the purified solid and dry it under vacuum.
The expected yield for the non-deuterated analog using this method is reported to be between 88-90% with a purity of over 99% as determined by HPLC.[5]
Synthesis Workflow:
Characterization of 8-Chlorotheophylline-d6
A comprehensive characterization of the synthesized 8-Chlorotheophylline-d6 is crucial to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of 8-Chlorotheophylline-d6 and separating it from any unreacted starting material or by-products.
Experimental Protocol:
-
Column: A reversed-phase C18 or C8 column is suitable for the separation.[][7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M H3PO4-triethylamine, pH 2.8, or 0.1 M ammonium (B1175870) acetate, pH 3.4) and an organic solvent like acetonitrile (B52724) is commonly used.[][7] The gradient or isocratic conditions should be optimized to achieve good separation. A typical mobile phase composition is acetonitrile and buffer in a ratio of approximately 22:78 (v/v).[]
-
Detection: UV detection at a wavelength of around 229 nm or 280 nm is appropriate for this compound.[]
-
Internal Standard: For quantitative analysis, a non-deuterated 8-Chlorotheophylline standard can be used.
Data Presentation:
| Parameter | Value |
| Purity (by HPLC) | >99% (expected) |
| Retention Time | To be determined experimentally |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of 8-Chlorotheophylline-d6 and determining the degree of deuterium (B1214612) incorporation.
Experimental Protocol:
-
Ionization Technique: Electrospray ionization (ESI) is a suitable method for this analysis.
-
Analysis Mode: Both positive and negative ion modes can be employed. The protonated molecule [M+H]+ and the deprotonated molecule [M-H]- would be expected.
-
Expected Molecular Ion: The theoretical exact mass of 8-Chlorotheophylline-d6 (C7HD6ClN4O2) is approximately 220.06 g/mol .[8] The mass spectrum should show a prominent peak corresponding to this mass.
-
Isotopic Distribution: The isotopic pattern of the molecular ion peak will confirm the presence of six deuterium atoms.
Data Presentation:
| Parameter | Expected Value |
| Molecular Formula | C7HD6ClN4O2 |
| Molecular Weight | 220.65 g/mol [8] |
| [M+H]+ (m/z) | ~221.07 |
| [M-H]- (m/z) | ~219.05 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the positions of the deuterium labels.
Experimental Protocol:
-
¹H NMR: The ¹H NMR spectrum is expected to show the absence of signals corresponding to the two methyl groups present in the non-deuterated 8-Chlorotheophylline, which typically appear around 3.3 and 3.5 ppm. The remaining proton signals, if any, would be observed.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all seven carbon atoms. The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling. Theoretical and experimental chemical shifts for the non-deuterated analog have been reported and can be used as a reference.[9]
-
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium signals and confirm their presence and chemical environment.
Data Presentation:
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ¹H | Absence of methyl proton signals |
| ¹³C | Signals corresponding to the purine (B94841) ring and deuterated methyl groups |
| ²H | Signals corresponding to the deuterated methyl groups |
Characterization Workflow:
Summary of Quantitative Data
The following table summarizes the key quantitative data for 8-Chlorotheophylline-d6.
| Parameter | Value | Reference |
| CAS Number | 1346598-95-5 | [8] |
| Molecular Formula | C7HD6ClN4O2 | [8] |
| Molecular Weight | 220.65 g/mol | [8] |
| Purity (by HPLC) | >99% (Target) | |
| Isotopic Enrichment | >98% (Target) |
This technical guide provides a framework for the synthesis and characterization of 8-Chlorotheophylline-d6. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation. The successful synthesis and thorough characterization of this deuterated analog will enable its confident use in demanding research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 4. CN103360394B - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 5. 8-chlorotheophylline preparation method (2013) | Yuan Xiangfu | 2 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. jchps.com [jchps.com]
